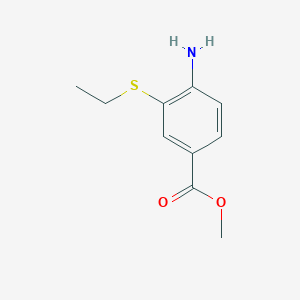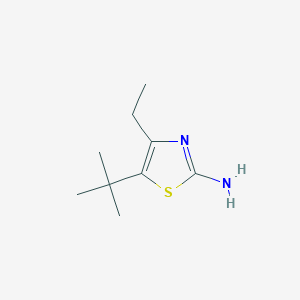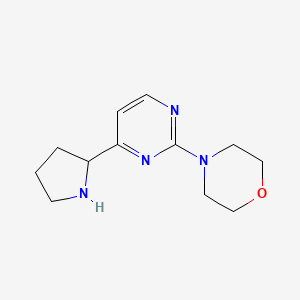
4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a morpholine ring attached to a pyrimidine ring, which is further substituted with a pyrrolidine group. The presence of these heterocyclic rings contributes to its diverse chemical properties and reactivity.
Applications De Recherche Scientifique
4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mécanisme D'action
While the specific mechanism of action for “4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine” is not mentioned in the search results, morpholine derivatives have been shown to have a wide range of biological activities. They can enhance the potency of a molecule through molecular interactions with target proteins .
Orientations Futures
The future directions for “4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine” and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles is a key area of interest .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine and morpholine groups. One common method starts with the preparation of 4-chloropyrimidine, which is then reacted with pyrrolidine under basic conditions to form 4-(pyrrolidin-2-yl)pyrimidine. This intermediate is subsequently reacted with morpholine to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Solvents such as ethanol, methanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Pyrrolidinylpyridine): This compound features a pyridine ring instead of a pyrimidine ring and has similar reactivity and applications.
4-(4-Morpholinylpyridine): Similar to 4-(4-Pyrrolidin-2-ylpyrimidin-2-yl)morpholine, but with a pyridine ring and morpholine substitution.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine ring substituted with a pyridine ring and exhibit diverse biological activities.
Uniqueness
This compound is unique due to the combination of its three heterocyclic rings, which confer distinct chemical properties and reactivity. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
4-(4-pyrrolidin-2-ylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-10(13-4-1)11-3-5-14-12(15-11)16-6-8-17-9-7-16/h3,5,10,13H,1-2,4,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTKCSGTXZTWBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2414546.png)
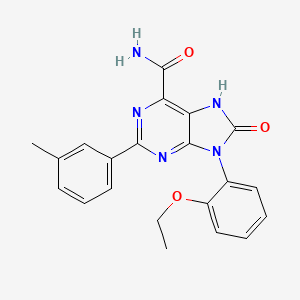
![1-{5h,6h,7h-Cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B2414548.png)
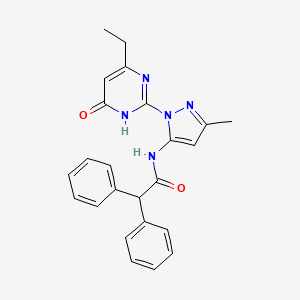
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)
![methyl 2-[2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B2414553.png)
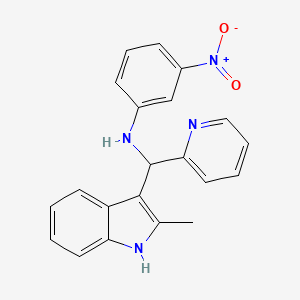

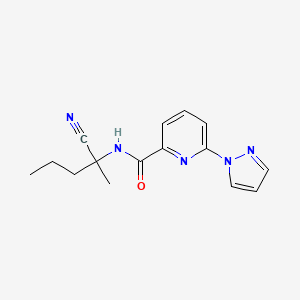
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)
